N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.55. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and COVID-19 Applications
Sulphonamide derivatives, including compounds related to N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide, have shown promising antimalarial activity and were characterized for their ADMET properties. Theoretical calculations and molecular docking studies indicated these compounds have a small energy affinity against key malaria and SARS-CoV-2 proteins, suggesting potential as COVID-19 therapeutics (Fahim & Ismael, 2021).
Alzheimer's Disease Therapy
Compounds related to the target molecule, specifically 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been identified as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, showing significant potential in Alzheimer's disease therapy (Umar et al., 2019).
Antibacterial, Antifungal, and Anthelmintic Activities
A series of derivatives, including benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, demonstrated significant biological activities against bacterial, fungal, and anthelmintic targets. Molecular docking studies showed that active compounds exhibit similar binding poses as standards, correlating well with observed in vitro data (Khan et al., 2019).
Novel Therapeutic Agents
Research into the electronic structure, IR assignments, and molecular docking of compounds structurally related to this compound has suggested their potential as anti-amoebic agents. Quantum mechanical calculations and docking simulations indicate these compounds could inhibit the progression of Entamoeba histolytica, a causative agent of amoebiasis (Shukla & Yadava, 2020).
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are often found in drugs that target G protein-coupled receptors (GPCRs), such as alpha1-adrenergic receptors . These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The activation or blockade of GPCRs can affect numerous biochemical pathways. For example, alpha1-adrenergic receptors are involved in the regulation of blood pressure and heart rate .
Result of Action
The molecular and cellular effects would depend on the specific receptor targeted and the type of response elicited (activation or inhibition). For example, activation of alpha1-adrenergic receptors can cause vasoconstriction, increasing blood pressure .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-18-3-2-4-19(15-18)16-23(29)26-20-5-7-21(8-6-20)32(30,31)28-13-11-27(12-14-28)22-17-24-9-10-25-22/h2-10,15,17H,11-14,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPPMYNVPUMQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.